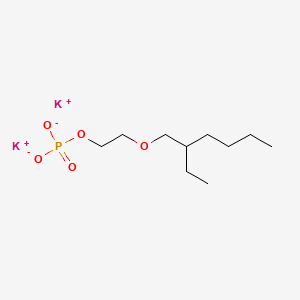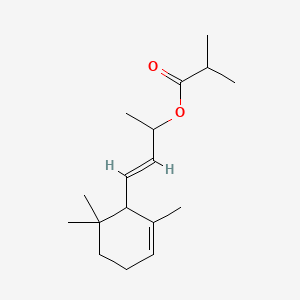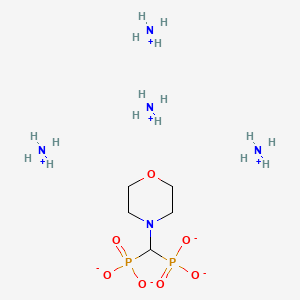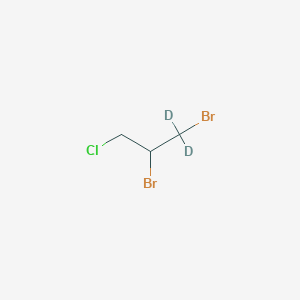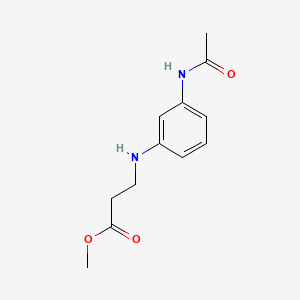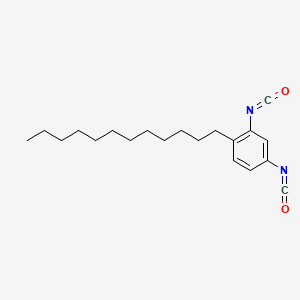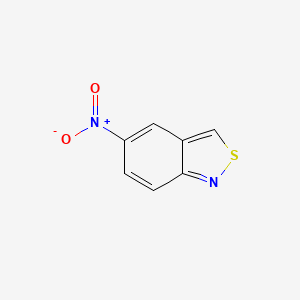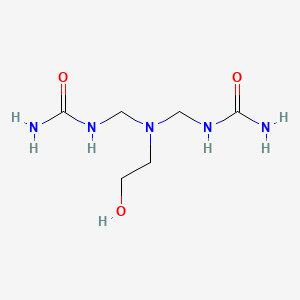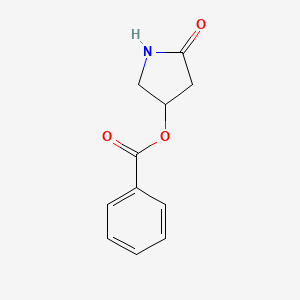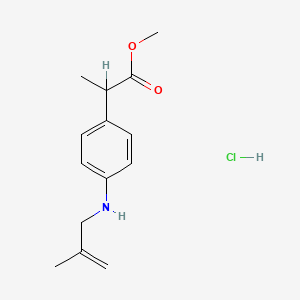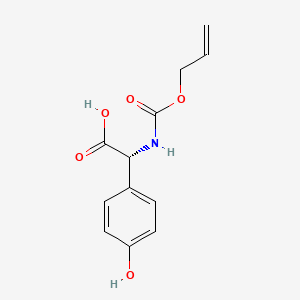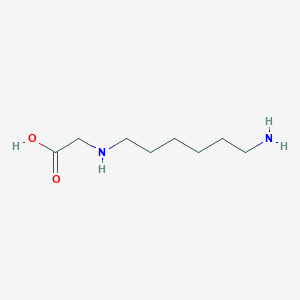
n-(6-Aminohexyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminohexyl)glycine is a compound that belongs to the class of peptoids, which are peptide mimics with a poly(glycine) backbone. This compound is characterized by the presence of an amino group attached to a hexyl chain, which is further connected to a glycine residue. Peptoids, including this compound, are known for their stability and resistance to proteolytic degradation, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(6-Aminohexyl)glycine can be synthesized using several methods, including the solid-phase submonomer synthesis method, ring-opening polymerization method, and Ugi reaction method . The solid-phase submonomer synthesis method involves the sequential addition of monomers to a growing polymer chain anchored to a solid support. This method allows for precise control over the sequence and structure of the resulting peptoid.
The ring-opening polymerization method involves the polymerization of cyclic monomers to form linear polymers. This method is often used to produce polypeptoids with well-defined structures and properties .
The Ugi reaction method is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form a peptoid. This method is advantageous due to its simplicity and the ability to produce peptoids with diverse side chains .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the solid-phase submonomer synthesis method. This method is preferred due to its scalability and the ability to produce high-purity peptoids with consistent properties .
Análisis De Reacciones Químicas
Types of Reactions: N-(6-Aminohexyl)glycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino group and the hexyl chain, which provide reactive sites for chemical modifications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-(6-oxohexyl)glycine, while reduction reactions may yield this compound derivatives with modified side chains .
Aplicaciones Científicas De Investigación
N-(6-Aminohexyl)glycine has a wide range of scientific research applications due to its stability and versatility. In chemistry, it is used as a building block for the synthesis of complex peptoids and polymers . In biology, it is employed in the study of protein-protein interactions and as a scaffold for the development of antimicrobial agents .
In medicine, this compound is investigated for its potential as a therapeutic agent due to its resistance to proteolytic degradation and its ability to mimic natural peptides . In industry, it is used in the development of materials with unique properties, such as surface antifouling coatings and drug delivery systems .
Mecanismo De Acción
The mechanism of action of N-(6-Aminohexyl)glycine involves its interaction with specific molecular targets and pathways. As a peptoid, it can mimic the structure and function of natural peptides, allowing it to bind to and modulate the activity of proteins and enzymes . The hexyl chain and amino group provide additional sites for interactions with biological molecules, enhancing its efficacy and specificity .
Comparación Con Compuestos Similares
N-(6-Aminohexyl)glycine is similar to other peptoids, such as N-(4-aminobutyl)glycine and N-(2-aminoethyl)glycine . it is unique in its longer hexyl chain, which provides distinct chemical and physical properties. This longer chain enhances its hydrophobicity and allows for more extensive interactions with biological membranes and proteins .
Similar compounds include:
- N-(4-aminobutyl)glycine
- N-(2-aminoethyl)glycine
- N-(S-phenylethyl)glycine
- N-benzylglycine
These compounds share the common feature of having an amino group attached to a glycine residue, but differ in the length and structure of their side chains, which influence their properties and applications .
Propiedades
Número CAS |
784109-85-9 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-(6-aminohexylamino)acetic acid |
InChI |
InChI=1S/C8H18N2O2/c9-5-3-1-2-4-6-10-7-8(11)12/h10H,1-7,9H2,(H,11,12) |
Clave InChI |
NOCTZBYMEXZKLK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNCC(=O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


